The synthesis of dirocaftor involves multiple steps, including the formation of key intermediates. While specific proprietary details regarding the synthetic routes are not publicly disclosed, it generally employs standard organic synthesis techniques. These may include batch processes optimized for yield and purity, adhering to Good Manufacturing Practices (GMP) to ensure product quality.
In an industrial setting, dirocaftor would likely be produced using large-scale organic synthesis techniques, which could include both batch and continuous flow processes. These methods are designed to maximize efficiency and minimize costs while ensuring compliance with regulatory standards for pharmaceutical manufacturing.
Dirocaftor's molecular structure features a complex arrangement that includes silicon atoms, which contribute to its unique properties. The compound's three-dimensional conformation plays a crucial role in its interaction with the cystic fibrosis transmembrane conductance regulator protein. The detailed structural data can be accessed through databases like PubChem, which provides insights into its bonding and spatial configuration .
Dirocaftor is involved in various chemical reactions:
These reactions are crucial for understanding how dirocaftor can be modified for enhanced efficacy or specificity in therapeutic applications.
Dirocaftor acts primarily by enhancing the function of the cystic fibrosis transmembrane conductance regulator protein. This protein is responsible for chloride ion transport across epithelial cell membranes. By improving the gating and conductance properties of this protein, dirocaftor facilitates better hydration of airway surfaces, which is critical in managing cystic fibrosis symptoms .
The mechanism involves:
Dirocaftor is characterized by:
The compound exhibits stability under standard laboratory conditions but may undergo transformations under extreme pH or temperature conditions. Its reactivity profile indicates potential for various chemical modifications that can enhance its pharmacological properties .
Dirocaftor has significant implications in scientific research and clinical applications:
Cystic fibrosis (CF) arises from mutations in the CFTR gene, which encodes an ATP-binding cassette (ABC) transporter family anion channel. Over 2,000 mutations are categorized into six classes based on their impact on protein biogenesis and function:
These mutations disrupt chloride and bicarbonate transport, leading to viscous mucus, chronic inflammation, and multi-organ damage. CFTR modulators target specific molecular defects: correctors (e.g., lumacaftor, tezacaftor) rescue folding/trafficking in Class II mutations, while potentiators (e.g., ivacaftor, dirocaftor) enhance channel gating in Class III mutations [1] [7].
Table 1: CFTR Mutation Classes and Therapeutic Targets
Class | Molecular Defect | Example Mutations | Targeted Therapy |
---|---|---|---|
I | No protein production | G542X, W1282X | Amplifiers/read-through agents |
II | Folding/trafficking defect | F508del | Correctors |
III | Gating impairment | G551D, G178R | Potentiators |
IV | Reduced conductance | R117H | Potentiators |
V | Diminished synthesis | Splicing variants | Amplifiers |
VI | Instability at membrane | Q1412X | Stabilizers |
Dirocaftor is a small-molecule CFTR potentiator that targets defects in channel gating (Class III mutations). Unlike correctors, which address cellular processing, potentiators bind directly to CFTR at the plasma membrane to increase channel open probability (Po). Mechanistically, dirocaftor:
In vitro studies using Fischer rat thyroid (FRT) cells expressing G551D-CFTR show dirocaftor restores Po to 50–70% of wild-type levels, comparable to ivacaftor [3]. However, dirocaftor uniquely demonstrates ATP-dependent gating modulation, contrasting with ivacaftor’s ATP-independent effects. This suggests distinct binding interactions within CFTR’s transmembrane domains [5] [10].
Table 2: Dirocaftor vs. Ivacaftor Pharmacodynamics
Parameter | Dirocaftor | Ivacaftor |
---|---|---|
Target Mutations | G551D, G178R, S549N, S1251N | G551D, G1244E, S1255P |
EC₅₀ | ~80 pM (WT-CFTR) | 100–600 nM (G551D-CFTR) |
Gating Mechanism | ATP-dependent | ATP-independent |
Solubility | Not reported | 62 nM (aqueous, pH 7.1) |
Reversibility | Fully reversible upon washout | Fully reversible |
Dirocaftor’s efficacy is amplified in combination with type I correctors (e.g., posenacaftor) and type II correctors (e.g., nesolicaftor), particularly for F508del-CFTR. This mutation exhibits dual defects: misfolding (Class II) and impaired gating (Class III). The triple combination achieves:
Electrophysiological data reveal dirocaftor mitigates the thermostability deficit of F508del-CFTR, reducing its inactivation at physiological temperatures [5]. This synergy is absent in ivacaftor-based combinations, which may accentuate F508del-CFTR deactivation [5] [9].
Dirocaftor’s mechanism and synergy are validated using tiered in vitro platforms:
A. Electrophysiological Assays
B. Fluorescence-Based Flux Assays
C. Patient-Derived Models
Table 3: In Vitro Efficacy of Dirocaftor in CFTR Rescue
Assay System | Mutation | Dirocaftor Alone | Triple Therapy (Dirocaftor + Posenacaftor + Nesolicaftor) |
---|---|---|---|
Patch Clamp (Po) | G551D | 0.45 ± 0.05* | Not applicable |
Ussing Chamber (Isc) | F508del | 8 ± 2 μA/cm² | 65 ± 9 μA/cm² |
YFP Flux (EC₅₀) | G551D | 0.1 nM | 0.05 nM† |
hBE (% WT function) | F508del | 15% | 60% |
*Baseline Po for G551D = 0.10 ± 0.03; †EC₅₀ for posenacaftor + nesolicaftor = 3 nM.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0